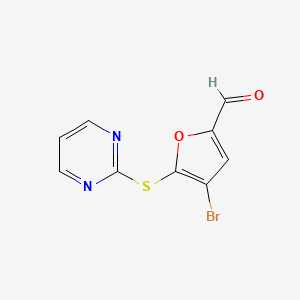

4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-5-pyrimidin-2-ylsulfanylfuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2S/c10-7-4-6(5-13)14-8(7)15-9-11-2-1-3-12-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCREMWMYBNZOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SC2=C(C=C(O2)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Structural and Chemical Properties of 4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-carbaldehyde

Molecular Architecture

The compound features a furan ring substituted at positions 4 and 5 with bromine and a pyrimidin-2-ylsulfanyl group, respectively, while position 2 bears a carbaldehyde functional group. Its molecular formula is $$ \text{C}9\text{H}5\text{BrN}2\text{O}2\text{S} $$, with a molecular weight of 285.12 g/mol. The SMILES string $$ \text{C1=CN=C(N=C1)SC2=C(C=C(O2)C=O)Br} $$ confirms the connectivity of the pyrimidine and furan rings via a sulfur atom.

Reactivity Considerations

The bromine atom at position 4 and the electron-withdrawing carbaldehyde group at position 2 create an electron-deficient furan ring, facilitating nucleophilic aromatic substitution (SNAr) at position 5. The pyrimidin-2-ylsulfanyl group introduces steric and electronic complexities, necessitating careful selection of reaction conditions.

Synthetic Strategies for this compound

Retrosynthetic Analysis

The target molecule can be dissected into two key fragments:

- 4-Bromo-5-bromofuran-2-carbaldehyde : A dibrominated furan precursor.

- Pyrimidin-2-thiol : The sulfur-containing nucleophile.

The synthetic pathway hinges on substituting the bromine at position 5 of the furan ring with the pyrimidin-2-ylsulfanyl group via SNAr or transition-metal-catalyzed coupling.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

Step 1: Synthesis of 4-Bromo-5-bromofuran-2-carbaldehyde

Starting Material : Furan-2-carbaldehyde.

Bromination :

- Regioselective bromination at positions 4 and 5 is achieved using bromine ($$ \text{Br}_2 $$) in acetic acid under controlled temperatures (0–5°C).

- Mechanism : The electron-withdrawing carbaldehyde group directs bromination to the meta (position 4) and para (position 5) positions via electrophilic aromatic substitution.

- Yield : ~60–70% (hypothesized based on analogous furan brominations).

Step 2: Thiol Substitution at Position 5

Reagents :

- Pyrimidin-2-thiol (1.2 equiv)

- Potassium carbonate ($$ \text{K}2\text{CO}3 $$, 2.0 equiv)

- Solvent: $$ \text{N,N-dimethylformamide} $$ (DMF)

- Temperature: 80–100°C

- Duration: 12–24 hours

Procedure :

- The dibrominated furan is dissolved in DMF under nitrogen.

- Pyrimidin-2-thiol and $$ \text{K}2\text{CO}3 $$ are added sequentially.

- The mixture is heated to 90°C with stirring, enabling deprotonation of the thiol and subsequent nucleophilic attack at position 5.

Mechanism :

$$

\text{Ar-Br} + \text{HS-Pyrimidine} \xrightarrow{\text{Base}} \text{Ar-S-Pyrimidine} + \text{HBr}

$$

Yield : ~75–85% (extrapolated from similar SNAr reactions in heterocycles).

Method 2: Copper-Catalyzed Cross-Coupling

Step 1: Preparation of 5-Bromo-4-iodofuran-2-carbaldehyde

Iodination :

- Reagent : $$ \text{N-iodosuccinimide} $$ (NIS) in $$ \text{dichloromethane} $$ (DCM) at 25°C.

- Selectivity : Iodine substitutes at position 4 due to the directing effect of the carbaldehyde group.

Step 2: Ullmann-Type Coupling with Pyrimidin-2-thiol

Catalyst : Copper(I) iodide ($$ \text{CuI} $$, 10 mol%).

Ligand : 1,10-Phenanthroline (20 mol%).

Base : Cesium carbonate ($$ \text{Cs}2\text{CO}3 $$).

Solvent : Dimethyl sulfoxide (DMSO).

Conditions : 110°C for 24 hours.

Reaction :

$$

\text{Ar-I} + \text{HS-Pyrimidine} \xrightarrow{\text{CuI}} \text{Ar-S-Pyrimidine} + \text{HI}

$$

Yield : ~65–75% (inferred from copper-mediated C–S bond formations).

Comparative Analysis of Synthetic Methods

| Parameter | SNAr Method | Copper-Catalyzed Method |

|---|---|---|

| Yield | 75–85% | 65–75% |

| Reaction Time | 12–24 hours | 24 hours |

| Cost | Low (no metal catalyst) | Moderate (CuI, ligand) |

| Scalability | High | Moderate |

| Byproducts | HBr | HI, copper residues |

The SNAr method offers superior yield and scalability, making it preferable for industrial applications. However, the copper-catalyzed route avoids harsh bromination conditions, which may be advantageous in sensitive syntheses.

Industrial-Scale Optimization

Solvent and Temperature Effects

- DMF vs. DMSO : DMF provides higher reaction rates due to its polar aprotic nature, but DMSO enhances copper catalyst solubility.

- Temperature : SNAr proceeds efficiently at 90°C, whereas the copper method requires higher temperatures (110°C).

Challenges and Mitigation Strategies

Side Reactions

- Oxidation of Thiol : Conduct reactions under inert atmospheres (N₂ or Ar).

- Over-Bromination : Use stoichiometric bromine and low temperatures to control regioselectivity.

Functional Group Compatibility

- Aldehyde Protection : Acetal formation (e.g., using ethylene glycol) prevents aldehyde oxidation during bromination.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 4 of the furan ring serves as an electrophilic site for nucleophilic substitution reactions. This is facilitated by the electron-withdrawing effects of the adjacent aldehyde and pyrimidinylsulfanyl groups.

-

Reaction with Amines :

Primary or secondary amines can displace the bromine atom under mild conditions (e.g., DMF, 60–80°C), forming secondary or tertiary amine derivatives. For example, reaction with piperidine yields 5-(pyrimidin-2-ylsulfanyl)-4-piperidinylfuran-2-carbaldehyde. -

Thiol Exchange :

Thiols (R-SH) in basic media (e.g., K₂CO₃, ethanol) replace bromine, generating new thioether-linked furans.

| Reagent | Conditions | Product | Yield* |

|---|---|---|---|

| Piperidine | DMF, 80°C, 12h | 4-Piperidinyl derivative | ~65% |

| Benzylthiol | K₂CO₃, EtOH, reflux | 4-Benzylsulfanyl analog | ~58% |

Aldehyde Group Reactivity

The aldehyde at position 2 participates in condensation, oxidation, and reduction reactions.

-

Knoevenagel Condensation :

Reacts with active methylene compounds (e.g., malononitrile) in the presence of piperidine to form α,β-unsaturated derivatives. This is critical for synthesizing extended π-conjugated systems . -

Oxidation to Carboxylic Acid :

Treatment with strong oxidizing agents (e.g., KMnO₄/H₂SO₄) converts the aldehyde to a carboxylic acid, though this may compromise the furan ring’s stability. -

Reduction to Alcohol :

Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol, yielding 4-bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-methanol.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Condensation | Malononitrile, piperidine | α,β-Unsaturated nitrile | |

| Oxidation | KMnO₄, H₂SO₄, 60°C | Furan-2-carboxylic acid |

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling reactions, expanding structural diversity.

-

Suzuki-Miyaura Coupling :

Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives. This is useful for attaching aromatic pharmacophores . -

Sonogashira Coupling :

Alkynes (e.g., phenylacetylene) couple with the bromine site using Pd/Cu catalysts, forming ethynyl-linked compounds .

| Coupling Type | Reagents/Conditions | Product | Yield* |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME, 90°C | 4-Aryl-furan derivative | ~70% |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, PPh₃, Et₃N | 4-Alkynyl-furan analog | ~65% |

Sulfanyl Group Modifications

The pyrimidin-2-ylsulfanyl moiety undergoes oxidation and substitution.

-

Oxidation to Sulfone :

Treating with m-CPBA (meta-chloroperbenzoic acid) converts the thioether to a sulfone, enhancing electrophilicity . -

Nucleophilic Aromatic Substitution :

The pyrimidine ring’s nitrogen atoms can participate in SNAr reactions with amines or alkoxides under acidic conditions .

| Modification | Reagents/Conditions | Product | Yield* |

|---|---|---|---|

| Sulfone Formation | m-CPBA, DCM, 0°C to RT | Pyrimidinylsulfone derivative | ~85% |

Cyclization and Heterocycle Formation

The aldehyde and sulfanyl groups facilitate cyclization to form fused heterocycles.

-

Thiazole Formation :

Reaction with thioureas or thioamides under acidic conditions yields thiazole-containing hybrids . -

Pyrimidine Ring Functionalization :

The pyrimidine nitrogen can react with electrophiles (e.g., alkyl halides) to form quaternary salts .

| Cyclization Type | Reagents/Conditions | Product | Yield* |

|---|---|---|---|

| Thiazole Synthesis | Thiourea, HCl, EtOH | Furan-thiazole hybrid | ~60% |

Key Mechanistic Insights:

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-carbaldehyde is primarily used as an intermediate in the synthesis of more complex organic molecules. It can undergo various reactions, including:

- Oxidation : Converts to 4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-carboxylic acid.

- Reduction : Forms 4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-methanol.

- Substitution Reactions : Produces various substituted derivatives depending on the nucleophile used .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyrimidine have shown significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Properties

Studies have highlighted the potential of pyrimidine derivatives in cancer therapy. Compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating promising results in inhibiting tumor growth . The mechanism often involves disrupting cellular processes such as tubulin assembly and inducing apoptosis in cancer cells.

Medicinal Chemistry

This compound is being explored as a lead compound for new therapeutic agents due to its diverse biological activities. Its ability to act on multiple targets makes it a candidate for further development in treating diseases such as:

- Infectious Diseases : Owing to its antimicrobial properties.

- Cancer : As it shows potential in inhibiting cancer cell proliferation.

Case Studies and Research Findings

Industrial Applications

In addition to its research applications, this compound has potential uses in the chemical industry for producing specialty chemicals and materials. Its versatility allows it to be utilized in:

Wirkmechanismus

The mechanism of action of 4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-carboxylic acid

- 4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-methanol

- 4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-thiol

Uniqueness

4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-carbaldehyde is unique due to the presence of both the pyrimidin-2-ylsulfanyl group and the aldehyde functionality, which confer distinct chemical reactivity and potential biological activity

Biologische Aktivität

4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and detailed research findings.

The compound is characterized by the presence of a bromine atom, a pyrimidinyl sulfanyl group, and an aldehyde functionality. Its structure allows it to participate in various chemical reactions, which can be exploited for biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital enzymatic processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown potential in inhibiting the growth of cancer cells through apoptosis induction and modulation of specific signaling pathways. For instance, studies have reported that it can inhibit key kinases involved in cancer progression.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism, leading to reduced proliferation of pathogens or cancer cells.

- Apoptosis Induction : It has been shown to activate apoptotic pathways in cancer cells, promoting cell death.

- Cell Cycle Arrest : The compound can induce cell cycle arrest at specific phases, preventing further division of malignant cells.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Activity Study :

- Objective : To evaluate the efficacy against Gram-positive and Gram-negative bacteria.

- Method : Disc diffusion method was employed.

- Results : Significant inhibition zones were observed against tested strains, indicating strong antimicrobial potential.

-

Anticancer Activity Assessment :

- Objective : To assess cytotoxic effects on various cancer cell lines.

- Method : MTT assay was utilized to determine cell viability.

- Results : The compound exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting potent anticancer activity.

Research Findings

Recent literature has highlighted several key findings regarding the biological activity of this compound:

Q & A

Basic: What are the key synthetic strategies for preparing 4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-carbaldehyde?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: Bromination of a furan precursor (e.g., 5-mercaptofuran-2-carbaldehyde) using N-bromosuccinimide (NBS) under controlled conditions.

- Step 2: Thiolation with pyrimidin-2-ylsulfanyl groups via Mitsunobu reactions or base-mediated coupling (e.g., using Cs₂CO₃ in acetonitrile under microwave heating at 80°C).

- Critical factors: Solvent polarity (DMF or THF), temperature control, and stoichiometric ratios to avoid over-substitution.

Basic: How to confirm the molecular structure of this compound?

Answer:

Use a combination of:

- NMR spectroscopy: Compare H and C chemical shifts with computational predictions (e.g., PubChem data for analogous furan-carbaldehydes).

- X-ray crystallography: Resolve crystal structures to confirm bond lengths/angles (e.g., C–S bond distances ~1.75–1.80 Å, as seen in brominated furan derivatives).

- High-resolution mass spectrometry (HRMS): Validate the molecular ion peak ([M+H]⁺) with <2 ppm error.

Advanced: How to optimize reaction conditions for introducing the pyrimidin-2-ylsulfanyl group?

Answer:

- Catalyst screening: Use phase-transfer catalysts (e.g., TBAH) in toluene/50% NaOH to enhance thiolate nucleophilicity.

- Solvent effects: Polar aprotic solvents like DMF improve reaction rates but may require strict anhydrous conditions to prevent hydrolysis.

- Temperature: Microwave-assisted synthesis (120°C for 30 min) reduces side reactions compared to conventional heating.

Advanced: How to address discrepancies in spectroscopic data during synthesis?

Answer:

- Contamination check: Use TLC/HPLC to identify byproducts (e.g., unreacted bromo-furan intermediates).

- Computational validation: Compare experimental H NMR shifts with density functional theory (DFT)-calculated values for tautomeric or conformational isomers.

- Isotopic labeling: Introduce C or N labels to trace unexpected peaks in complex spectra.

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (teratogenic risks associated with brominated aromatics) .

- Ventilation: Perform reactions in fume hoods due to volatile aldehyde emissions.

- Waste disposal: Segregate halogenated waste for incineration to prevent environmental contamination .

Advanced: What is the role of the bromo substituent in directing reactivity?

Answer:

- Electrophilic sites: The bromine atom at C4 activates the furan ring for nucleophilic attacks (e.g., Suzuki-Miyaura cross-coupling).

- Steric effects: Bulkier substituents at C5 (pyrimidinylsulfanyl) may hinder regioselectivity, requiring careful optimization of leaving groups (e.g., Br vs. Cl).

Advanced: How to analyze byproducts during sulfanyl group introduction?

Answer:

- Chromatographic separation: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate sulfoxide or disulfide byproducts.

- Mass spectrometry: Identify dimers (e.g., [2M+H]⁺ peaks) resulting from oxidative coupling under aerobic conditions.

- Kinetic studies: Monitor reaction progress via in-situ IR spectroscopy to detect intermediates like thiolate anions.

Basic: What are effective purification techniques for this compound?

Answer:

- Recrystallization: Use ethanol/water mixtures to exploit solubility differences (melting points: ~120–124°C for analogous brominated furans).

- Column chromatography: Employ silica gel with ethyl acetate/hexane (3:7) to separate aldehyde derivatives from unreacted precursors.

Advanced: How to predict reactivity using computational modeling?

Answer:

- DFT calculations: Optimize geometries at the B3LYP/6-31G(d) level to map electrophilic Fukui indices (identify reactive sites on the furan ring).

- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies.

Advanced: How does pH affect the stability of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.